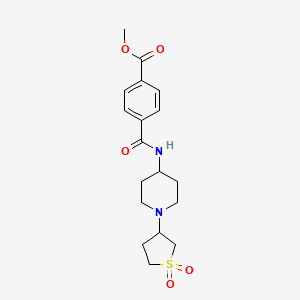

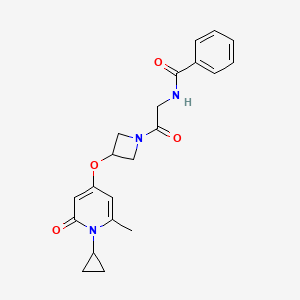

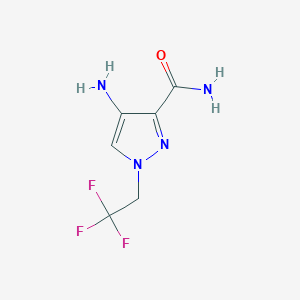

![molecular formula C27H26N2O6S B2502191 diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-47-6](/img/structure/B2502191.png)

diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is a derivative of diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, which serves as a starting material for synthesizing various heterocyclic systems. These systems include pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo-derivatives, which have been explored for their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate as a precursor. This precursor is utilized to construct novel heterocyclic systems such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, pyrido[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, and pyrido[4',3':4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidines . The synthesis process typically involves reactions with various reagents to introduce different functional groups and achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of related compounds, such as diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, has been characterized by techniques like IR, 1H NMR, and single crystal X-ray diffraction. These compounds crystallize in the monoclinic system and exhibit dihedral angles between the benzene ring and pyrazolopyrimidine, which contribute to the overall three-dimensional structure stabilized by weak hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of the compound is related to its functional groups and the heterocyclic core. For instance, the reactions of ethyl 3-aryl-2-benzoylpropenoates with guanidine and N-alkyl(or benzyl)guanidines lead to the formation of ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives and pyrimido[1,2-a]pyrimidines . Similarly, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate or diethyl malonate results in the synthesis of various substituted thieno[2,3-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. For example, the presence of methoxy groups and the dihydropyridine ring in related compounds like diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates contributes to the formation of hydrogen-bonding networks, which can affect solubility, melting point, and other physicochemical properties . The specific properties of this compound would need to be determined experimentally, but can be inferred to some extent from the properties of structurally related compounds.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate serves as a key starting material in the synthesis of novel heterocyclic systems. It has been utilized to construct derivatives of pyrido[4',3':4,5]thieno[2,3-d]pyrimidine, pyrido[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine, and pyrido[4',3':4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Ahmed, 2002).

Crystallographic Studies

The compound has also been the subject of crystallographic studies to understand its structural properties better. Such studies provide insights into the molecule's conformation, which is crucial for its reactivity and interaction with other molecules. The thieno[2,3-b]pyridine moiety, in particular, has been found to be planar, which could influence its chemical and physical properties (Armas et al., 2003).

Molecular Docking and Biological Screening

Further extending its utility, derivatives of this compound have been synthesized and subjected to in silico molecular docking screenings. These studies aim to predict the compound's interaction with specific proteins, which is a crucial step in drug development. Some derivatives have shown promising binding energies, indicating potential as therapeutic agents. Additionally, these compounds have been tested for antimicrobial and antioxidant activities, showing significant results in some cases (Flefel et al., 2018).

Polyimide Synthesis

The compound has also been used in the synthesis of novel polyimides, which are polymers with exceptional thermal and chemical stability. These materials have applications in various high-performance materials used in electronics, aerospace, and other industries. The incorporation of the pyridine unit into the polymer backbone can impart unique electronic properties, making these materials suitable for advanced applications (Zhang et al., 2005).

Mécanisme D'action

Target of Action

The primary targets of the compound “3,6-diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate” are currently unknown. The compound is a derivative of pyridine and thieno[2,3-c]pyridine, which are known to interact with various biological targets . .

Mode of Action

Given its structural similarity to other pyridine and thieno[2,3-c]pyridine derivatives, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites of enzymes or receptors

Biochemical Pathways

Pyridine and thieno[2,3-c]pyridine derivatives are known to be involved in a variety of biochemical pathways, including those related to neurotransmission, inflammation, and cell proliferation . .

Result of Action

Based on its structural similarity to other pyridine and thieno[2,3-c]pyridine derivatives, it may have potential therapeutic effects, such as anti-inflammatory, analgesic, or antiproliferative activities . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

diethyl 2-[(4-benzoylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6S/c1-3-34-26(32)22-20-14-15-29(27(33)35-4-2)16-21(20)36-25(22)28-24(31)19-12-10-18(11-13-19)23(30)17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVJOKYQMUHTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

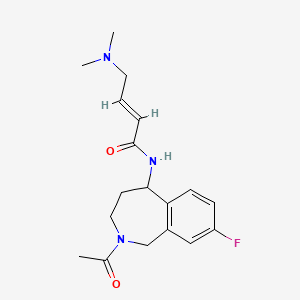

![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)

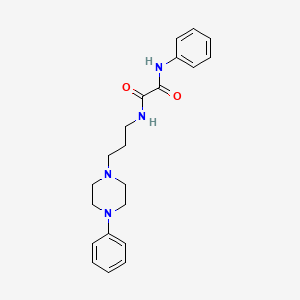

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)

![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

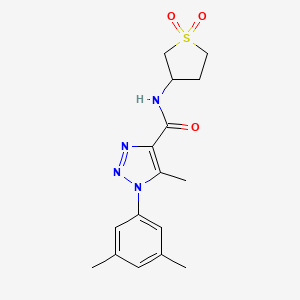

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)